1-(3-Chloro-2-methylphenyl)-3-((4-morpholinophenyl)amino)pyrrolidine-2,5-dione

Physicochemical Property Lipophilicity Drug-likeness

The compound 1-(3-Chloro-2-methylphenyl)-3-((4-morpholinophenyl)amino)pyrrolidine-2,5-dione (CAS 1008712-55-7) is a synthetic small molecule belonging to the pyrrolidine-2,5-dione (succinimide) class. It features a core scaffold shared with investigational agents targeting kinases and inflammatory pathways.

Molecular Formula C21H22ClN3O3
Molecular Weight 399.88
CAS No. 1008712-55-7
Cat. No. B2740798
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Chloro-2-methylphenyl)-3-((4-morpholinophenyl)amino)pyrrolidine-2,5-dione
CAS1008712-55-7
Molecular FormulaC21H22ClN3O3
Molecular Weight399.88
Structural Identifiers
SMILESCC1=C(C=CC=C1Cl)N2C(=O)CC(C2=O)NC3=CC=C(C=C3)N4CCOCC4
InChIInChI=1S/C21H22ClN3O3/c1-14-17(22)3-2-4-19(14)25-20(26)13-18(21(25)27)23-15-5-7-16(8-6-15)24-9-11-28-12-10-24/h2-8,18,23H,9-13H2,1H3
InChIKeyUDCNTCRCGVWTDF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(3-Chloro-2-methylphenyl)-3-((4-morpholinophenyl)amino)pyrrolidine-2,5-dione (CAS 1008712-55-7): Procurement and Differentiation Guide


The compound 1-(3-Chloro-2-methylphenyl)-3-((4-morpholinophenyl)amino)pyrrolidine-2,5-dione (CAS 1008712-55-7) is a synthetic small molecule belonging to the pyrrolidine-2,5-dione (succinimide) class [1]. It features a core scaffold shared with investigational agents targeting kinases and inflammatory pathways [2]. Its unique substitution pattern—a 3-chloro-2-methylphenyl group at the N1 position—is a key structural differentiator from other analogs in the same chemical series. The compound is commercially available from specialty chemical suppliers and is primarily intended for research use.

Why 1-(3-Chloro-2-methylphenyl)-3-((4-morpholinophenyl)amino)pyrrolidine-2,5-dione Cannot Be Assumed Interchangeable with Close Analogs


Within the 3-((4-morpholinophenyl)amino)pyrrolidine-2,5-dione series, minor modifications to the N1-aryl substituent profoundly alter the biological target profile and physicochemical properties [1]. For instance, the 4-iodo-2-methylphenyl analog (IMD-0354) is a characterized NF-κB pathway inhibitor (IC50 0.218–1.2 µM) [2], while the 3-chloro-2-methylphenyl variant described here is structurally distinct. The positional and electronic differences between iodo and chloro substituents, combined with the ortho-methyl group, are predicted to modulate molecular recognition, lipophilicity, and target engagement. Direct substitution with an in-class analog without empirical validation therefore risks selecting a compound with an unintended selectivity profile, making procurement decisions based on precise structural identity critical [1].

Quantitative Differentiation Evidence for 1-(3-Chloro-2-methylphenyl)-3-((4-morpholinophenyl)amino)pyrrolidine-2,5-dione


Predicted Lipophilicity (LogP) Shift Relative to Iodo-Analog IMD-0354

The target compound exhibits a predicted LogP of 3.14 [1], compared to the reported LogP of approximately 4.5 for the 4-iodo-2-methylphenyl analog IMD-0354 . This difference of ~1.36 log units indicates significantly lower lipophilicity, which can influence membrane permeability and non-specific binding.

Physicochemical Property Lipophilicity Drug-likeness

Structural Differentiation from NF-κB Inhibitor IMD-0354

The target compound replaces the 4-iodo substituent of IMD-0354 with a 3-chloro group while retaining the 2-methyl substituent [1]. IMD-0354 is a known IKKβ inhibitor (IC50 = 0.218–1.2 µM) [2]. The change from an iodo to a chloro substituent at a different ring position is a classic medicinal chemistry strategy to alter halogen bonding and steric bulk, potentially shifting kinase selectivity.

Kinase Inhibitor NF-κB Pathway Inflammation

Hydrogen-Bonding Capacity and Polarity Relative to Des-Chloro Analog

The target compound has a topological polar surface area (TPSA) of 62 Ų [1]. This is unchanged from the core scaffold but the introduction of the 3-chloro substituent increases the molecular weight and alters the electron distribution compared to a non-halogenated N-aryl analog [2]. This can impact target binding affinity without necessarily changing the hydrogen-bond donor/acceptor count.

Molecular Recognition Polar Surface Area Permeability

Recommended Application Scenarios for 1-(3-Chloro-2-methylphenyl)-3-((4-morpholinophenyl)amino)pyrrolidine-2,5-dione


Structure-Activity Relationship (SAR) Studies for NF-κB Pathway Modulators

This compound serves as a critical chlorine-substituted control for elucidating the SAR around the N1-aryl position of pyrrolidine-2,5-dione NF-κB inhibitors. By comparing its activity profile with IMD-0354 (4-iodo-2-methylphenyl analog, IC50 = 0.218 µM) [1], researchers can deconvolute the contributions of halogen identity, position, and steric bulk to IKKβ inhibition. The lower LogP (3.14 vs. ~4.5) [2] also allows assessment of the role of lipophilicity in cellular potency and off-target effects.

Kinase Selectivity Profiling and Chemical Probe Development

Given that the 3-((4-morpholinophenyl)amino)pyrrolidine-2,5-dione scaffold is a known kinase recognition motif [3], this compound is well-suited for broad kinase profiling panels. The distinct 3-chloro-2-methylphenyl group may confer a selectivity fingerprint different from iodo- or unsubstituted analogs, making it a valuable tool for identifying novel kinase targets and developing subtype-selective chemical probes.

Pharmacokinetic and Physicochemical Benchmarking in Drug Discovery Programs

With a predicted LogP of 3.14 and a TPSA of 62 Ų [2], this compound occupies a favorable drug-like chemical space. It can be used as a benchmark compound for correlating in silico physicochemical parameters with experimental ADME outcomes, particularly in programs exploring halogen-substituted biaryl amine scaffolds. The compound's balanced polar surface area suggests potential for acceptable oral permeability.

Specialty Chemical Synthesis Intermediate

Commercial vendors supply this compound at research-grade purity (typically ≥90%) [2]. It is procurable as a synthetic building block for further functionalization, particularly at the morpholine ring or via cross-coupling reactions at the chloro-substituted phenyl ring, enabling late-stage diversification for medicinal chemistry campaigns.

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